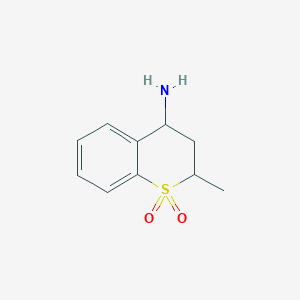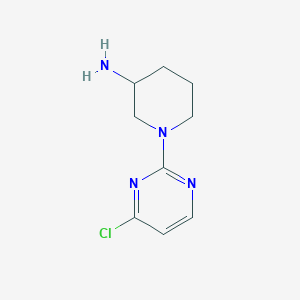![molecular formula C9H8F3N3 B11892864 (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and a methanamine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine typically involves multi-step processes. One common approach is the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. This can be achieved using a photosensitizer-free visible-light-promoted method with an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . The reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine core.
Aplicaciones Científicas De Investigación
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The imidazo[1,2-a]pyridine core can engage in hydrogen bonding and π-π stacking interactions with target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7-position and the methanamine group at the 2-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Propiedades
Fórmula molecular |
C9H8F3N3 |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)6-1-2-15-5-7(4-13)14-8(15)3-6/h1-3,5H,4,13H2 |
Clave InChI |
NKJKWFFDODQOMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C=C1C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)




![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)




